Grenadadiene

Description

Structure

3D Structure

Properties

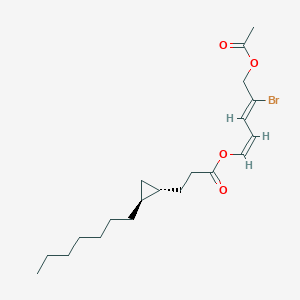

Molecular Formula |

C20H31BrO4 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

[(1Z,3Z)-5-acetyloxy-4-bromopenta-1,3-dienyl] 3-[(1S,2S)-2-heptylcyclopropyl]propanoate |

InChI |

InChI=1S/C20H31BrO4/c1-3-4-5-6-7-9-17-14-18(17)11-12-20(23)24-13-8-10-19(21)15-25-16(2)22/h8,10,13,17-18H,3-7,9,11-12,14-15H2,1-2H3/b13-8-,19-10-/t17-,18-/m0/s1 |

InChI Key |

IGWLQLNRNKKQCR-QMGMKAADSA-N |

Isomeric SMILES |

CCCCCCC[C@H]1C[C@@H]1CCC(=O)O/C=C\C=C(\COC(=O)C)/Br |

Canonical SMILES |

CCCCCCCC1CC1CCC(=O)OC=CC=C(COC(=O)C)Br |

Synonyms |

grenadadiene |

Origin of Product |

United States |

Isolation, Purification, and Analytical Methodologies

Extraction Techniques from Cyanobacterial Biomass

The initial step in isolating grenadadiene involves extracting the total lipid content from the cyanobacterial cells. The marine cyanobacterium Lyngbya majuscula, the source of this compound, was collected and preserved in 2-propanol to stabilize the metabolites until extraction could be performed. acs.org

The general approach for extracting metabolites from cyanobacteria involves cell disruption to release the intracellular contents, followed by solvent extraction. researchgate.netnih.gov Common methods for cell disruption include sonication, homogenization, or freeze-thaw cycles. researchgate.netnih.gov For this compound, a solvent-based extraction was employed on the preserved biomass. The crude lipid extract was obtained using organic solvents, which are effective at solubilizing non-polar to moderately polar compounds like fatty acid derivatives. acs.orgresearchgate.net Specifically, a portion of the crude lipid extract from the Grenada collection of L. majuscula was subjected to further chromatographic separation. acs.org

Chromatographic Separation and Purification Strategies

Chromatography is a fundamental technique for separating individual compounds from a complex mixture. slideshare.netsolubilityofthings.com For the purification of this compound, a sequence of chromatographic methods was used, exploiting the compound's specific chemical properties, such as polarity. acs.org

Normal-phase chromatography separates molecules based on their polarity, using a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase. aatbio.comalwsci.com In this system, non-polar compounds elute faster, while more polar compounds are retained longer on the stationary phase. walisongo.ac.idbiotage.com

For the isolation of this compound, silica gel vacuum liquid chromatography (VLC) was a key step. acs.org The crude lipid extract was fractionated using a gradient of hexanes and ethyl acetate (B1210297) as the eluent. acs.org this compound, being a relatively non-polar metabolite, was isolated from a fraction eluted with a low-polarity solvent mixture (approximately 2% ethyl acetate in hexanes). acs.org Further purification of other related metabolites from different fractions was achieved using normal-phase high-performance liquid chromatography (NP-HPLC), demonstrating the utility of this technique for separating compounds with similar structures. acs.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used separation technique that employs a non-polar stationary phase (often C8 or C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). alwsci.comwikipedia.org In RP-HPLC, separation is based on hydrophobic interactions; non-polar compounds are retained longer, while polar compounds elute earlier. jasco-global.comshimadzu.com

While the definitive isolation of this compound itself was reported using normal-phase techniques, RP-HPLC is a standard method for purifying and analyzing fatty acid-derived natural products. acs.orgmdpi.com Its high resolution and reproducibility make it an essential tool in natural product chemistry. nih.govresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time to become more non-polar, is typically used to effectively separate compounds with varying hydrophobicities. nih.gov

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size and shape. edvotek.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules penetrate the pores and have a longer path, thus eluting later. edvotek.comhuji.ac.il This technique was employed in the broader separation scheme of the L. majuscula extract. A moderately polar fraction was passed through a Sephadex LH-20 column, a type of gel filtration resin, using a 1:1 mixture of ethyl acetate and methanol as the eluent. acs.org This step was crucial for the preliminary separation of compounds before final purification by HPLC. acs.orgthermofisher.com

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. bio-rad.comphenomenex.com The stationary phase has charged functional groups that interact with oppositely charged analytes. cytivalifesciences.comthermofisher.com Analytes are typically eluted by increasing the concentration of a salt in the mobile phase or by changing the pH. cytivalifesciences.com Given that this compound is a neutral, non-ionizable fatty acid derivative, ion-exchange chromatography is not a suitable method for its direct purification, as it lacks the charge necessary for interaction with the IEX stationary phase. acs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a pure compound is isolated, its exact chemical structure must be determined. Modern spectroscopy provides the tools to map the molecular architecture of novel compounds like this compound. core.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. slideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was used to determine its planar structure and relative stereochemistry. acs.orgnih.gov

The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum shows the different types of carbon atoms in the molecule. researchgate.net The structure of this compound was pieced together by analyzing the chemical shifts (δ), coupling constants (J), and correlations observed in various NMR experiments. acs.orgadelaide.edu.au

The following tables detail the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃). acs.org

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1 | 3.67 | s | |

| 2 | 2.32 | t | 7.5 |

| 3 | 1.63 | m | |

| 4 | 2.10 | m | |

| 5 | 5.41 | dt | 15.0, 6.5 |

| 6 | 5.51 | dt | 15.0, 6.5 |

| 7 | 2.10 | m | |

| 8 | 1.05 | m | |

| 9 | 1.55 | m | |

| 10 | 0.65 | m | |

| 11 | 0.75 | m | |

| 12 | 1.35 | m | |

| 13 | 5.62 | dd | 15.5, 8.0 |

| 14 | 5.86 | dt | 15.5, 7.0 |

| 15 | 4.02 | t | 7.0 |

| 16 | 1.85 | m | |

| 17 | 1.30 | m |

Data sourced from Sitachitta and Gerwick, 1998. acs.org

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) |

|---|---|

| 1 | 51.4 |

| 2 | 34.2 |

| 3 | 24.9 |

| 4 | 32.1 |

| 5 | 129.2 |

| 6 | 130.8 |

| 7 | 34.7 |

| 8 | 15.9 |

| 9 | 11.2 |

| 10 | 17.1 |

| 11 | 29.1 |

| 12 | 125.1 |

| 13 | 136.9 |

| 14 | 59.8 |

| 15 | 37.5 |

| 16 | 22.5 |

| 17 | 14.0 |

Data sourced from Sitachitta and Gerwick, 1998. acs.org

One-Dimensional NMR (¹H, ¹³C)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and elemental composition of a compound. acs.org The initial electron ionization mass spectrometry (EIMS) of this compound showed two molecular ion peaks of equal intensity at m/z 414 and 416, which is a characteristic isotopic pattern indicating the presence of a single bromine atom in the molecule. acs.org

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) gave a measured m/z of 414.1405. acs.org This corresponded to the molecular formula C₂₀H₃₁⁷⁹BrO₄, confirming the bromine content and establishing that the molecule has five degrees of unsaturation (a measure of the total number of rings and double/triple bonds). acs.org In studies of related compounds, High-Resolution Electrospray Ionization (HRESI-MS) is also commonly used to determine molecular formulas. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound showed a strong absorption band (ν) at 1759 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an ester functional group. acs.org This finding corroborated the ¹³C NMR data, which indicated the presence of two ester carbonyls. acs.org

Molecular Networking for Metabolite Profiling and Dereplication

In natural products research, it is common to re-isolate known compounds. To streamline the discovery of new molecules, a process called dereplication is used to rapidly identify known substances in a complex mixture. csic.es Modern metabolomics utilizes tools like tandem mass spectrometry (MS/MS) combined with molecular networking to achieve this efficiently. mdpi.comnih.gov

Molecular networking organizes MS/MS data by clustering molecules with similar fragmentation patterns. mdpi.commdpi.com These clusters, or "molecular families," often represent structurally related compounds. By comparing the fragmentation spectra within the network to known compounds in databases, researchers can quickly dereplicate known metabolites and identify potentially novel analogues. mdpi.comnih.gov

In the context of this compound and its source, the marine cyanobacterium Lyngbya, molecular networking analysis has been used to profile cyclopropane-containing specialized metabolites. mdpi.com This approach has revealed that the number of related compounds is likely higher than initially reported, with several related precursor ions being detected within the molecular families of lyngbyoic acid and benderadiene, which share a similar structural tail with this compound. mdpi.com This highlights the power of molecular networking not only for dereplication but also for identifying new derivatives within a class of natural products. mdpi.com

Biosynthesis of Grenadadiene

The biosynthesis of grenadadiene is proposed to involve the incorporation and modification of a fatty acid precursor. nih.govrsc.org The cyclopropane (B1198618) ring is likely formed from a dodecanoic acid-derived acyl moiety. nih.govrsc.org This type of modification is well-documented in other bacteria, such as Mycobacterium tuberculosis, and involves the action of a cyclopropane synthase enzyme. nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Cyclopropane (B1198618) Fatty Acids (CFAs)

The total synthesis of poly-cyclopropane fatty acids involves two primary objectives: the stereocontrolled formation of the cyclopropane rings and the construction of the fatty acid carbon chain. illinois.edu Grenadadiene, along with related compounds like grenadamide and cascarillic acid, is built upon a trans-substituted cyclopropyl (B3062369) fatty acid core. rsc.org

The creation of the cyclopropane ring with specific stereochemistry is a critical step in the synthesis of CFAs. Several methods are available for this transformation, starting from olefin precursors. illinois.edu

Key methods for stereoselective cyclopropanation include:

Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. marquette.eduwikipedia.org The reaction is known for its stereospecificity, where a cis-alkene yields a cis-cyclopropane and a trans-alkene yields a trans-cyclopropane. wikipedia.org For acyclic and cyclic allylic alcohols, the diastereoselectivity is often directed by the hydroxyl group. marquette.edu

Charette Asymmetric Cyclopropanation : A significant advancement in stereoselective synthesis is the enantioselective Simmons-Smith procedure developed by Charette. illinois.edu This method utilizes a chiral dioxaborolane ligand to direct the cyclopropanation of allylic alcohols with high yield and excellent enantioselectivity. illinois.edu This has become a key step in the total synthesis of several poly-cyclopropane fatty acids. illinois.edu

Diastereoselective Cyclopropanation from 1,2-Dioxines : An alternative strategy involves the reaction of 3,6-disubstituted 1,2-dioxines with a phosphorus ylide. This sequence can rapidly generate trisubstituted cyclopropanes with the desired stereochemistry for natural products like grenadamide. rsc.orgnih.gov

The choice of method depends on the specific substrate and the desired stereochemical outcome. The table below summarizes key features of these cyclopropanation methods.

| Method | Reagents | Key Features | Reference(s) |

| Simmons-Smith Reaction | Diiodomethane (B129776), Zinc-Copper Couple | Stereospecific; hydroxyl-directed in allylic alcohols. | marquette.eduwikipedia.org |

| Charette Asymmetric Cyclopropanation | Diiodomethane, Diethylzinc, Chiral Dioxaborolane | Enantioselective for allylic alcohols; high yields and ee. | illinois.edu |

| From 1,2-Dioxines | 1,2-Dioxine, Phosphorus Ylide, LiBr | Diastereoselective; generates trisubstituted cyclopropanes. | rsc.orgnih.gov |

The conjugated diene is another crucial structural feature of this compound. The stereoselective construction of this π-system is essential for a successful total synthesis. Transition metal-catalyzed cross-coupling reactions are a primary strategy for the predictable and reliable stepwise construction of conjugated dienes, as they generally retain the configuration of the reacting alkenyl components. nih.gov

Common strategies include:

Wittig Reaction : The Wittig reaction and its variants are frequently used to form carbon-carbon double bonds. In the synthesis of grenadamide, a Wittig coupling between 4-methoxycinnamaldehyde (B120730) and octyltriphenylphosphonium iodide was used to generate the necessary 1,3-diene precursor for the subsequent cyclopropanation sequence. rsc.org

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is also applied to establish conjugated diene motifs, often with high stereoselectivity for the E-isomer. mdpi.comwikipedia.org It was employed to construct a conjugated (E,Z)-bromodiene moiety in the synthesis of (-)-majusculoic acid, a related halogenated CFA. mdpi.com

Stille Coupling : This palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide is effective for creating 1,3-dienes while preserving the stereochemistry of the reactants. mdpi.com

Sulfolene Chemistry : A modern approach involves the palladium-catalyzed dienylation using sulfolenes as C4 diene synthons. A base-induced ring opening of the sulfolene precedes the cross-coupling, offering a highly regio- and stereoselective route to conjugated dienes. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in modern organic synthesis for the creation of alkenes, particularly α,β-unsaturated carbonyl compounds, and is favored for its reliability in carbon chain elongation. nrochemistry.com It utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org A key advantage is that the dialkylphosphate byproduct is water-soluble and easily removed by extraction. wikipedia.org

The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, forming an oxaphosphetane intermediate which then eliminates to yield the alkene. wikipedia.orgyoutube.com

In the context of CFA synthesis, the HWE reaction has proven valuable for constructing the conjugated diene portion of the molecule. For instance, in a strategy toward (-)-majusculoic acid, an HWE reaction between an aldehyde and a specialized Horner reagent was used to stereospecifically establish the conjugated (E,Z)-bromodiene moiety. mdpi.com This demonstrates the tunability of the HWE reaction to achieve specific stereochemical outcomes beyond the usual preference for the (E)-alkene.

Conjugated Diene Moiety Construction

Synthetic Methodologies for this compound Analogs and Derivatives

The development of synthetic routes to natural products like this compound is crucial not only for confirming their structure but also for producing analogs and derivatives for structure-activity relationship (SAR) studies. rsc.org A flexible synthetic strategy allows for the modification of different parts of the molecule.

The synthesis of grenadamide reported by Taylor and coworkers is designed to facilitate the creation of derivatives. rsc.orgnih.gov

Variation at the Cyclopropyl Ring : Modification at carbon 3 of the cyclopropane ring can be achieved by using different phosphonium (B103445) salts in the initial Wittig reaction to generate the 1,3-diene precursor. rsc.org Changes at carbon 2 can be made by manipulating the ester functional group present in a key intermediate. rsc.org

Amide Linkage Modification : For grenadamide, the amide linkage is a straightforward point for modification, which can be achieved through coupling various amines with the corresponding carboxylic acid precursor. rsc.org

General synthetic strategies for creating analogs often involve preparing a key intermediate that can be elaborated into a series of related compounds. nih.govmdpi.com For instance, a synthetic intermediate with a reactive functional group, like a ketone or an aldehyde, can serve as a branching point for the synthesis of diverse heterocyclic or chain-modified derivatives. nih.gov

Chemical Transformations and Reactivity Studies

The chemical reactivity of cyclopropanes is dominated by reactions that lead to the opening of the strained three-membered ring. rsc.org The high ring strain (approximately 115 kJ/mol) makes them susceptible to cleavage, a property that is exploited in various synthetic transformations. rsc.org The ring is relatively inert unless activated by substituent groups, such as electron-donating (donor) and electron-withdrawing (acceptor) groups, which polarize the C-C bonds and facilitate cleavage. rsc.org

The opening of the cyclopropane ring can be initiated by various reagents and conditions, including acids, metals, and bases, leading to a diverse array of products. rsc.orguoguelph.ca

Donor-Acceptor (D-A) Cyclopropanes : Cyclopropanes substituted with both an electron-donating and an electron-withdrawing group are highly polarized and readily undergo ring-opening. snnu.edu.cn The reaction is often triggered by a Lewis acid catalyst that coordinates to the acceptor group, facilitating nucleophilic attack and cleavage of the distal cyclopropane bond. snnu.edu.cn This strategy is widely used in annulation reactions to form five- or six-membered rings. snnu.edu.cn

Acid-Catalyzed Ring Opening : In the presence of acid, the cyclopropane ring can be opened, often with the incorporation of a nucleophile. Studies on cyclopropanated heterobicycloalkenes have shown that acid-catalyzed conditions with alcohol nucleophiles can lead to ring-opened naphthalene (B1677914) derivatives. uoguelph.ca

Organocuprate-Mediated Ring Opening : Organocopper reagents have been shown to effectively promote the ring-opening of cyclopropanated systems, leading to the formation of functionalized products with the incorporation of alkyl or aryl nucleophiles. uoguelph.ca

Thermal Rearrangement : Certain substituted cyclopropanes, such as vinylcyclopropanes, can undergo thermal rearrangement to form larger rings, like cyclopentenes, in what is known as a Cloke-Wilson rearrangement. rsc.orgsnnu.edu.cn

These reactivity studies are fundamental to understanding the chemical behavior of cyclopropane-containing molecules like this compound and for harnessing their synthetic potential as building blocks for other complex structures. rsc.orguoguelph.ca

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental to the synthesis of complex molecules like this compound, allowing for the strategic manipulation of reactive sites throughout the synthetic sequence. solubilityofthings.comic.ac.uk These transformations enable chemists to introduce, modify, or unmask functional groups at precise stages, which is crucial for building the target molecular architecture. solubilityofthings.comnumberanalytics.com In the context of this compound and related natural products, several key FGI strategies are employed.

A common tactic involves the oxidation of alcohols. Primary alcohols can be selectively oxidized to aldehydes, which are versatile intermediates for subsequent carbon-carbon bond-forming reactions. imperial.ac.uk For instance, the synthesis of a key aldehyde intermediate (24) in the total synthesis of the related natural product, (−)-majusculoic acid, demonstrates this principle, where an alkene ester is first selectively reduced and then converted to the aldehyde. mdpi.com

Conversely, reductions are equally critical. The reduction of esters or amides to aldehydes can be achieved using hydride reagents like diisobutylaluminium hydride (DIBAL-H), as demonstrated in the synthesis of an aldehyde precursor to majusculoic acid. mdpi.com For more robust reductions, lithium aluminium hydride (LiAlH₄) is a powerful reagent capable of reducing most carbonyl functional groups, though less selective reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the chemoselective reduction of ketones and aldehydes in the presence of less reactive groups like esters. ic.ac.ukimperial.ac.ukthieme-connect.com

Olefination reactions represent another critical class of FGIs, used to construct carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction, for example, was applied to establish the conjugated diene motif in the synthesis of majusculoic acid. mdpi.com This reaction uses a stabilized phosphonate ylide to convert an aldehyde into an alkene, typically with high E-selectivity. mdpi.com

The table below summarizes key functional group interconversions relevant to the synthesis of this compound and similar natural products.

| Initial Functional Group | Target Functional Group | Reaction Type | Example Reagent(s) | Relevance | Reference |

| Ester / Amide | Aldehyde | Reduction | Diisobutylaluminium hydride (DIBAL-H) | Chain modification and preparation for olefination. | mdpi.com |

| Aldehyde | (E,Z)-Congugated Diene | Olefination (HWE) | Stabilized phosphonate ylide | Construction of the diene system found in this compound. | mdpi.com |

| Alcohol | Aldehyde / Ketone | Oxidation | Chromium(VI) reagents (e.g., CrO₃, PCC) | Activation for C-C bond formation. | imperial.ac.uk |

| Alkylidenemalononitrile | Primary Alcohol | Redox Process | O₂ / NaBH₄ | A one-step conversion applicable to complex terpenoid structures. | thieme-connect.comresearchgate.net |

| Alkyne | Enol Ester | Hydro-oxycarbonylation | Carboxylic Acid, Rhodium Catalyst | Direct formation of the enol ester motif present in this compound. | orgsyn.org |

This table is generated based on synthetic strategies for related compounds and may not represent a completed total synthesis of this compound itself.

Derivatization is also a key strategy, primarily used for structural elucidation. In the study of related compounds, chiral derivatizing agents like (R)- and (S)-2-(anthracen-9-yl)-2-methoxyacetic acid (9-AMA) have been used to determine the absolute configuration of chiral centers. nih.govacs.org Similarly, pyrrolidide derivatization has been instrumental in identifying the position of cyclopropane rings within fatty acyl chains through mass spectrometry analysis. nih.gov

Catalytic Approaches in this compound Synthesis and Modification

Catalysis plays a central role in modern organic synthesis, offering efficient, selective, and environmentally benign routes to complex molecules. univie.ac.atmdpi.commdpi.com For a molecule like this compound, catalytic methods are essential for controlling stereochemistry and constructing key structural motifs with high precision. nih.gov

One of the most relevant catalytic strategies is the rhodium-catalyzed addition of carboxylic acids to terminal alkynes. orgsyn.org This reaction, a form of hydro-oxycarbonylation, is highly effective for synthesizing Z-enol esters, which is precisely the motif found in this compound. The use of rhodium catalysts allows for high functional group tolerance and milder reaction conditions compared to other methods, making it suitable for late-stage functionalization in a total synthesis. orgsyn.org

Furthermore, the synthesis of grenadamide, a structurally analogous metabolite, has been achieved using a catalytic cycloalumination reaction. researchgate.net This key step employs a Cp₂ZrCl₂ (zirconocene dichloride) catalyst to mediate the reaction of Et₃Al with 1,2-dienes, demonstrating a powerful catalytic method for constructing parts of the molecular framework. researchgate.net Cross-metathesis reactions have also been proposed as a direct route to grenadamide. researchgate.net

Late-stage C-H functionalization is another powerful catalytic approach that could be applied to the synthesis or modification of this compound. As demonstrated in the synthesis of other complex diterpenoids, this strategy allows for the direct installation of oxygenated functional groups onto a pre-formed hydrocarbon skeleton with high regio- and diastereoselectivity. chinesechemsoc.org

The following table details catalytic reactions pertinent to the synthesis of the this compound scaffold.

| Reaction Type | Catalyst | Substrates | Product Motif | Significance | Reference |

| Hydro-oxycarbonylation | Rhodium complexes | Terminal alkyne, Carboxylic acid | Z-Enol Ester | Direct and selective synthesis of the enol ester functionality in this compound. | orgsyn.org |

| Cycloalumination | Cp₂ZrCl₂ (Zirconocene dichloride) | 1,2-Diene, Et₃Al | Substituted aluminacyclopentene | Key step in the total synthesis of the related natural product grenadamide. | researchgate.net |

| Cross-Metathesis | Ruthenium-based catalysts (e.g., Grubbs') | Olefin, Unsaturated amide/acid | Dienoic amide/acid | A direct approach to forming the backbone of grenadamide. | researchgate.net |

| C-H Functionalization | (Not specified for this compound) | Hydrocarbon scaffold | Oxygenated stereocenters | Potential for late-stage modification of the this compound core. | chinesechemsoc.org |

This table summarizes catalytic methods used for synthesizing this compound's key motifs and closely related natural products.

These catalytic methods are indispensable, not only for improving reaction efficiency but also for enabling the selective formation of specific isomers, which is a paramount challenge in the synthesis of stereochemically rich natural products. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure and Conformation

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and conformational preferences of molecules. acs.org By solving approximations of the Schrödinger equation, these techniques can calculate the electronic structure of a molecule and identify its lowest energy geometries. acs.orgmpg.de This process involves optimizing the molecular structure to find stable conformers, which are local minima on the potential energy surface. researchgate.net The analysis of different conformers is crucial, as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

For complex natural products, computational approaches like QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed to study their behavior in different environments, such as in solution or when bound to a biological target. mdpi.com These hybrid methods treat the most critical part of the molecule with high-level QM calculations while the rest of the system is described by less computationally expensive molecular mechanics force fields. mdpi.com

While these computational methods are widely applied in natural product chemistry, specific quantum mechanical studies detailing the conformational analysis or optimized molecular geometry of grenadadiene are not prominent in the reviewed scientific literature. Such studies would be invaluable for understanding the spatial arrangement of its unique cyclopropyl (B3062369) group and polyunsaturated fatty acid chain, which likely dictates its biological function.

Computational Modeling of Reaction Mechanisms

The biosynthesis of fatty acid-derived natural products like this compound, which features a distinctive cyclopropyl ring, likely involves a series of complex enzymatic steps. Computational tools have become indispensable for proposing and validating such biosynthetic pathways. nih.gov These methods can help predict the most likely sequence of events and guide further experimental work, such as gene knockout studies or isotopic labeling experiments. nih.gov

Despite the power of these approaches, detailed computational studies modeling the specific biosynthetic reaction mechanism for the formation of this compound have not been reported in the available literature. The application of computational chemistry to this area could clarify the enzymatic machinery responsible for the formation of its cyclopropane (B1198618) ring and its conjugated diene system.

Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in the structural elucidation of new natural products through the prediction of spectroscopic properties. mdpi.com Quantum chemical calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. arxiv.orgpherobase.com For instance, DFT calculations can provide accurate predictions of ¹³C and ¹H NMR chemical shifts. Comparing these predicted spectra with experimental data is a powerful method for confirming or revising proposed structures, especially for molecules with complex stereochemistry. researchgate.net

This predictive capability is particularly useful when experimental data is ambiguous or when small amounts of an isolated compound limit the number of experiments that can be performed. pherobase.com Machine learning approaches, trained on large datasets of computationally generated and experimental spectra, are also emerging as a rapid and efficient alternative for predicting spectroscopic properties. mpg.depherobase.com

In the case of this compound, its structure was originally determined by standard spectroscopic techniques. While the NMR data for this compound has been reported and used as a reference for the identification of related compounds like benderadiene rsc.org, there is no evidence in the surveyed literature of the application of computational methods to predict its spectroscopic properties to further validate its structure or assign its absolute configuration.

Structure-Activity Relationship (SAR) through Computational Analysis

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are integral to modern SAR studies, providing insights that guide the design of more potent and selective analogues. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, use statistical and machine learning methods to build mathematical models that correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. researchgate.net

This compound has been reported to exhibit moderate cytotoxic activity against human cancer cell lines. rsc.org It belongs to a family of related cyclopropyl-containing fatty acid metabolites from marine cyanobacteria, including grenadamide and lyngbyoic acid. A preliminary SAR context can be established by comparing the activities of these related natural products. For instance, this compound and its amide analogue, grenadamide, were identified in a screen for activity on fatty acid amide hydrolase (FAAH) preparations. nih.gov Lyngbyoic acid, which is essentially the free fatty acid side chain of this compound, has been shown to disrupt quorum sensing in Pseudomonas aeruginosa.

Computational SAR analysis could systematically explore the chemical space around the this compound scaffold. By modeling modifications to the cyclopropyl ring, the conjugated diene system, and the carboxylic acid moiety, it would be possible to predict which changes would enhance cytotoxic potency or modulate other biological activities. Such computational studies would be crucial for prioritizing the synthesis of new analogues and developing this compound from a natural product hit into a lead compound for drug discovery. However, to date, a dedicated computational SAR analysis for the this compound class of compounds has not been published.

Future Research Directions in Grenadadiene Chemistry

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The complete biosynthetic pathway of grenadadiene remains largely uncharacterized, offering a fertile ground for discovery. While it is hypothesized that the carbon backbone originates from a polyketide synthase (PKS) pathway, similar to other fatty acid-derived natural products, the specific enzymes and intermediates leading to the final structure are unknown. acs.org Future research should prioritize the identification of the complete biosynthetic gene cluster (BGC) responsible for this compound production in Lyngbya majuscula.

Key research objectives in this area include:

Identification of the Cyclopropane (B1198618) Synthase: The mechanism of cyclopropane ring formation is a central question. Research is needed to identify and characterize the specific enzyme—likely a novel cyclopropane synthase—that catalyzes this transformation. Understanding its substrate specificity and catalytic mechanism is crucial.

Characterization of Tailoring Enzymes: Beyond the core PKS and cyclopropane-forming steps, other "tailoring" enzymes are likely involved in producing the final this compound structure. These may include reductases, dehydratases, and enzymes responsible for chain length determination. mpg.de

Isolation of Intermediates: Using modern analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), efforts should be made to detect and isolate biosynthetic intermediates from cultures of Lyngbya majuscula. Traditional methods like tracer analysis with isotopically labeled precursors can be employed to map the flow of atoms through the pathway. snscourseware.org The identification of accumulated intermediates in genetically modified strains can also provide critical evidence for gene function. mpg.dewustl.edu

The elucidation of this pathway will not only provide fundamental biological insights but also furnish a genetic and enzymatic toolkit for the potential bio-engineering and heterologous production of this compound and novel analogues.

Development of Novel and Efficient Synthetic Routes

While total syntheses of related compounds like grenadamide have been accomplished, dedicated and optimized synthetic routes for this compound are an important research goal. rsc.orgnih.gov Existing strategies for constructing the core cyclopropyl (B3062369) structure provide a foundation, but there is substantial room for innovation.

Future synthetic research should focus on:

Asymmetric Synthesis: Developing methods to control the stereochemistry of the cyclopropane ring and any other chiral centers is paramount. This could involve chiral catalysts, chiral auxiliaries, or resolution techniques. An existing synthesis for a grenadamide analogue successfully used an enantioselective enzymatic hydrolysis to create a key chiral building block. rsc.org

Novel Cyclopropanation Reactions: Exploration of new cyclopropanation methods beyond the established Simmons-Smith and diazo-based strategies could lead to more efficient and scalable routes. For instance, a catalytic cycloalumination of 1,2-dienes (the Dzhemilev reaction) has been effectively used to synthesize the core of grenadamide. researchgate.net

The table below summarizes key reactions that have been used for related cyclopropane natural products and could be adapted or optimized for this compound.

| Reaction Type | Key Reagents/Catalysts | Application Example | Potential for this compound |

| Diastereoselective Cyclopropanation | 1,2-Dioxine intermediate, Phosphorane | Synthesis of Grenadamide core rsc.orgnih.gov | A primary route to investigate for the this compound skeleton. |

| Catalytic Cycloalumination | Et₃Al, Cp₂ZrCl₂ (Dzhemilev reaction) | Total synthesis of Grenadamide researchgate.net | Offers a powerful alternative for stereoselective cyclopropane formation. |

| Simmons-Smith Cyclopropanation | Diiodomethane (B129776), Diethylzinc | Synthesis of Cascarillic Acid researchgate.net | A classic and reliable method that could be applied in a this compound synthesis strategy. |

Advanced Mechanistic Studies of Chemical Transformations

A deep mechanistic understanding of the key chemical reactions used to synthesize this compound is essential for optimizing reaction conditions, improving yields, and controlling stereoselectivity. numberanalytics.com The chemical transformations central to forming the unique cyclopropyl fatty acid structure warrant detailed investigation.

Future mechanistic studies should include:

In Situ Reaction Monitoring: Utilizing modern spectroscopic techniques such as in situ NMR and Raman spectroscopy to observe reactions as they happen. nih.govuni-regensburg.de This can reveal the formation of transient intermediates and provide kinetic data that is otherwise inaccessible.

Computational Modeling: Employing computational methods like Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of key steps, such as the cyclopropanation. numberanalytics.comresearchgate.net

Isotopic Labeling Studies: Using isotopically labeled substrates to trace the path of atoms during a reaction, which can provide definitive evidence for a proposed mechanism. numberanalytics.com For example, the mechanism of cyclopropane formation from 1,2-dioxine intermediates was probed, suggesting a phosphorus-assisted deprotonation. nih.gov A deeper dive with advanced tools could further clarify this process.

These advanced studies will transform synthesis from an empirical exercise into a predictive science, enabling the rational design of more efficient and robust routes to this compound.

Exploration of Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which strategically combines the strengths of chemical and biological catalysis, offers a powerful approach for the efficient and selective synthesis of complex molecules like this compound. nih.govmdpi.com This methodology can overcome challenges in stereocontrol and functional group compatibility that often plague purely chemical syntheses. rsc.org

Future research in this domain could pursue several avenues:

Enzymatic Kinetic Resolution: Using enzymes, such as lipases or esterases, to resolve racemic mixtures of synthetic intermediates, providing enantiomerically pure building blocks for the rest of the synthesis. This approach has been successfully used to synthesize chiral synthons for alkaloids and other natural products. doaj.org

Enzyme-Catalyzed Key Steps: Identifying or engineering enzymes that can catalyze the key bond-forming reactions, such as the cyclopropanation itself. While challenging, the discovery of a "this compound synthase" could be revolutionary.

Cascade Reactions: Designing multi-step, one-pot processes where chemical and enzymatic catalysts work in sequence or concurrently. d-nb.info For example, a chemical catalyst could generate a substrate that is then immediately consumed by an enzyme in the same reaction vessel, improving process efficiency.

The integration of biocatalysis has the potential to create more sustainable and efficient manufacturing routes for this compound and its analogues. mdpi.com

Integration of Omics Data in Natural Product Discovery

The convergence of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—provides an unprecedented opportunity to accelerate the discovery and characterization of natural products and their biosynthetic pathways. mdpi.comijpsr.com

For this compound, a future research strategy integrating omics data would involve:

Genome Mining: Sequencing the genome of the producing organism, Lyngbya majuscula, and using bioinformatics tools to search for the biosynthetic gene cluster (BGC) responsible for this compound production. geomar.decore.ac.uk Genes for PKSs and potential cyclopropane synthases would be primary targets.

Multi-Omics Correlation: Correlating metabolomic data (the detection of this compound and related metabolites) with transcriptomic data (gene expression levels) under various culture conditions. Genes within the this compound BGC are expected to show correlated expression with the production of the compound. maxapress.com

Heterologous Expression: Once a candidate BGC is identified, expressing it in a well-characterized host organism (like E. coli or Streptomyces) to confirm its role in this compound production and to enable pathway engineering for the creation of novel derivatives.

This data-driven approach can solve the mysteries of this compound's biosynthesis (as discussed in 7.1) and potentially uncover a wealth of related, undiscovered natural products from its cyanobacterial source. mdpi.com

Q & A

Q. What spectroscopic techniques are essential for characterizing Grenadadiene’s molecular structure, and how should researchers validate their findings?

Methodological Answer: Begin with Nuclear Magnetic Resonance (NMR) to determine carbon-hydrogen frameworks, complemented by Infrared (IR) Spectroscopy for functional group identification. Validate results using High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities. Ensure instrument calibration with standard compounds and replicate measurements to minimize systematic errors .

Q. What synthetic routes are reported for this compound, and how can their efficiency be systematically compared?

Methodological Answer: Review primary literature for established protocols (e.g., Diels-Alder reactions, photochemical synthesis). Compare routes using metrics such as yield , purity , reaction time , and environmental impact (E-factor). Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst loading. Validate reproducibility by replicating at least two independent syntheses and characterizing products via chromatographic and spectroscopic methods .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

Methodological Answer: Design controlled stability studies with variables such as temperature , humidity , light exposure , and pH . Use accelerated aging tests with HPLC or GC-MS to monitor degradation products. Establish kinetic models (e.g., Arrhenius plots) to predict shelf life. Include inert atmosphere controls to isolate oxidation effects. Document all conditions meticulously to enable reproducibility .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound be resolved?

Methodological Answer: Conduct a meta-analysis of existing data to identify methodological disparities (e.g., calorimetry vs. computational methods). Re-measure properties using standardized protocols (e.g., bomb calorimetry for experimental values) and validate with ab initio calculations (e.g., Gaussian software). Perform error propagation analysis to quantify uncertainties. Publish raw datasets to facilitate peer validation .

Q. What computational strategies are optimal for modeling this compound’s reactivity in catalytic systems, and how should parameter selection be justified?

Methodological Answer: Use Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) to balance accuracy and computational cost. Validate models against experimental kinetic data. Perform sensitivity analyses to assess the impact of solvent models or dispersion corrections. Document all computational parameters in line with FAIR data principles .

Q. What experimental and analytical strategies mitigate non-reproducibility in this compound synthesis?

Methodological Answer: Identify critical variables (e.g., reagent purity, moisture levels) through failure mode analysis . Implement quality-by-design (QbD) principles, specifying tolerances for each parameter. Use statistical tools (e.g., ANOVA) to isolate significant factors. Share detailed protocols via open-access platforms and collaborate with independent labs for cross-validation .

Methodological Frameworks

Q. How can researchers integrate interdisciplinary approaches (e.g., cheminformatics, machine learning) to predict this compound’s biological activity?

Methodological Answer: Curate a dataset of structurally analogous compounds with known bioactivity. Train QSAR models using descriptors like logP, HOMO-LUMO gaps, and topological polar surface area. Validate predictions with in vitro assays (e.g., enzyme inhibition). Address overfitting via cross-validation and external test sets. Publish code and datasets to enhance transparency .

Q. What ethical and procedural considerations are critical when designing human cell-based studies involving this compound derivatives?

Methodological Answer: Obtain Institutional Review Board (IRB) approval for cytotoxicity and genotoxicity assays. Use validated cell lines (e.g., HEK293) with rigorous contamination checks. Include positive/negative controls and blinded analyses to reduce bias. Adhere to OECD guidelines for in vitro testing and disclose all conflicts of interest .

Data Analysis and Reporting

Q. How should researchers handle outliers in spectroscopic or chromatographic data during this compound characterization?

Q. What frameworks ensure rigorous peer review of this compound-related computational studies?

Methodological Answer: Require submission of input files , scripts , and raw output data alongside manuscripts. Encourage reviewers to replicate key results using cloud-based platforms (e.g., Galaxy). Adopt checklists like TIMB (Transparency, Integrity, Merit, Balance) to evaluate methodological rigor. Promote post-publication peer review for ongoing validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.